molecular formula C21H18FN5O4 B2687073 N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021079-01-5

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Katalognummer: B2687073
CAS-Nummer: 1021079-01-5
Molekulargewicht: 423.404
InChI-Schlüssel: WBDRPGLJISDTAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O4 and its molecular weight is 423.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex structure that combines elements of triazine and pyrazole, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on current research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C23H24FN3O
  • IUPAC Name : this compound

This compound is characterized by a dimethoxyphenyl group and a fluorophenyl group attached to a pyrazolo-triazine core.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have shown that compounds containing pyrazole and triazine moieties possess significant antibacterial and antifungal properties. For instance, derivatives of triazines have been reported to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties in various models. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Anticancer Potential : The anticancer activity of related compounds has been documented extensively. For example, certain pyrazolo[1,5-d]triazines have shown cytotoxic effects against different cancer cell lines including breast and colon cancer .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Anti-inflammatory Mechanism

In vitro assays revealed that this compound could significantly reduce the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism where the compound modulates inflammatory responses through the inhibition of nitric oxide synthase (iNOS) activity .

Anticancer Activity

In a recent study involving human cancer cell lines (MCF-7 for breast cancer and HCT116 for colon cancer), the compound demonstrated notable cytotoxicity. The IC50 values were lower than those of commonly used chemotherapeutic agents such as doxorubicin . Molecular docking studies indicated that the compound binds effectively to the active sites of key enzymes involved in cancer cell proliferation.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialE. coli, P. aeruginosaSignificant inhibition (MIC values comparable to antibiotics)
Anti-inflammatoryMacrophagesReduced NO production
AnticancerMCF-7, HCT116Notable cytotoxicity (lower IC50 than doxorubicin)

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4/c1-30-18-8-7-15(9-19(18)31-2)24-20(28)11-26-21(29)17-10-16(25-27(17)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRPGLJISDTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.